Cas no 1214379-50-6 (3-(difluoromethoxy)-2,6-difluorobenzoic Acid)

1214379-50-6 structure
اسم المنتج:3-(difluoromethoxy)-2,6-difluorobenzoic Acid
كاس عدد:1214379-50-6
وسط:C8H4F4O3
ميغاواط:224.109176635742
MDL:MFCD14698424
CID:1212512
PubChem ID:46311569
3-(difluoromethoxy)-2,6-difluorobenzoic Acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-(difluoromethoxy)-2,6-difluorobenzoic Acid
-
- MDL: MFCD14698424
- نواة داخلي: InChI=1S/C8H4F4O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14)
- مفتاح Inchi: RCXSQVVWMWIXDL-UHFFFAOYSA-N
- ابتسامات: C1=CC(=C(C(=C1F)C(=O)O)F)OC(F)F
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 3
3-(difluoromethoxy)-2,6-difluorobenzoic Acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112509-0.1g |
3-(difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 0.1g |
$350.0 | 2023-10-26 | |
Enamine | EN300-112509-0.5g |
3-(difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 0.5g |
$785.0 | 2023-10-26 | |
Enamine | EN300-112509-1.0g |
3-(difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 1g |
$1007.0 | 2023-04-29 | |
Matrix Scientific | 188157-5g |
3-(Difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 5g |
$3000.00 | 2023-09-10 | ||
Alichem | A019100508-1g |
3-(Difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 1g |
$796.95 | 2023-09-04 | |
Chemenu | CM317829-250mg |
3-(Difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 250mg |
$362 | 2023-02-03 | |
Chemenu | CM317829-500mg |
3-(Difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 500mg |
$662 | 2023-02-03 | |
Chemenu | CM317829-1g |
3-(Difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 1g |
$844 | 2023-02-03 | |
Enamine | EN300-112509-1g |
3-(difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 1g |
$1007.0 | 2023-10-26 | |
A2B Chem LLC | AE66467-1g |
3-(Difluoromethoxy)-2,6-difluorobenzoic acid |
1214379-50-6 | 95% | 1g |
$684.00 | 2024-04-20 |
3-(difluoromethoxy)-2,6-difluorobenzoic Acid الوثائق ذات الصلة
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
1214379-50-6 (3-(difluoromethoxy)-2,6-difluorobenzoic Acid) منتجات ذات صلة
- 886498-30-2(2,6-Difluoro-3-methoxybenzoic acid)
- 178974-97-5(2,4-Difluoro-3-methoxybenzoic acid)
- 651734-62-2(3-Ethoxy-2,6-difluorobenzoic Acid)
- 1003709-80-5(2,4-Difluoro-3,5-dimethoxybenzoic acid)
- 137654-20-7(2-Fluoro-3-methoxybenzoic acid)
- 1841350-34-2((1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide)
- 88887-87-0(1-Methylcyclopropanamine hydrochloride)
- 1934517-18-6(CID 130800008)
- 2172254-59-8(2-5-(4-bromophenyl)-2-oxo-2H-1,3-dioxol-4-ylacetic acid)
- 941980-80-9(N-2-(4-chlorophenyl)ethyl-2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1214379-50-6)3-(difluoromethoxy)-2,6-difluorobenzoic Acid

نقاء:99%/99%/99%
كمية:100mg/250mg/1g
الأسعار ($):177.0/300.0/809.0